molecular formula C11H14BrNO2 B2658185 tert-Butyl 2-(4-bromopyridin-2-yl)acetate CAS No. 1266119-33-8

tert-Butyl 2-(4-bromopyridin-2-yl)acetate

Cat. No. B2658185
M. Wt: 272.142
InChI Key: YRGXZFJOWJAGQO-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(4-bromopyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1266119-33-8 . It has a molecular weight of 272.14 and its molecular formula is C11H14BrNO2 . The compound is stored in an inert atmosphere at a temperature between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-(4-bromopyridin-2-yl)acetate” is 1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

“tert-Butyl 2-(4-bromopyridin-2-yl)acetate” is a liquid at room temperature . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Solar Cell Enhancement

The addition of tert-butylpyridine derivatives to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This enhancement is attributed to a shift in the TiO2 band edge towards negative potentials and an increase in electron lifetime, which collectively contribute to a higher open-circuit potential and overall efficiency of the solar cells (Boschloo, Häggman, & Hagfeldt, 2006).

Catalysis in Organic Synthesis

In palladium-catalyzed cross-coupling reactions, sterically demanding, water-soluble alkylphosphines have demonstrated significant activity enhancements when used in conjunction with tert-butyl-substituted ligands. This combination facilitates efficient Suzuki, Sonogashira, and Heck couplings of aryl bromides under mild conditions in aqueous solvents, improving reaction reproducibility and inhibiting homo-coupling of vinyl iodides or triflates (DeVasher, Moore, & Shaughnessy, 2004).

Photophysical Properties Enhancement

The introduction of tert-butyl groups to ligands in lanthanide-centered luminescence complexes results in a significant enhancement of quantum yields. This effect is primarily due to facilitated intersystem crossing in the modified ligands and their complexes, improving the efficiency of light-emitting devices (Murner, Chassat, Thummel, & Bünzli, 2000).

Molecular Recognition in Oxidation Reactions

The use of tert-butylpyridine derivatives in Mn-catalyzed C-H oxidation reactions enhances selectivity and efficiency through molecular recognition. This process facilitates selective oxidation by orienting the substrate properly and stabilizing the transition state, leading to high selectivity in oxidation outcomes (Balcells, Moles, Blakemore, Raynaud, Brudvig, Crabtree, & Eisenstein, 2009).

Coordination Polymers and Metallomacrocycles

Tert-butylpyridine derivatives serve as divergent ligands in the formation of coordination polymers and metallomacrocycles, showcasing their utility in constructing complex molecular architectures. Their ability to bind metal ions through outer N-donors makes them ideal for creating structures with specific geometries and properties (Housecroft, 2014).

Safety And Hazards

The safety information for “tert-Butyl 2-(4-bromopyridin-2-yl)acetate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 2-(4-bromopyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGXZFJOWJAGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(4-bromopyridin-2-yl)acetate

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